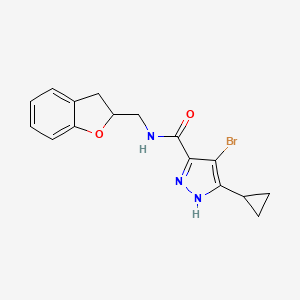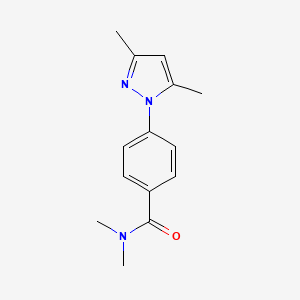
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide, also known as DMPB, is a compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide in lab experiments is its specificity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to selectively inhibit certain enzymes and signaling pathways, which makes it a useful tool for studying specific biological processes. However, one limitation of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is its potential toxicity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide. One area of interest is in the development of new anti-cancer therapies. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have promising anti-cancer properties, and further research may lead to the development of new drugs based on this compound. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide may be useful in the treatment of other diseases, such as neurological disorders, and further research may shed light on its potential use in these areas.
Synthesemethoden
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide involves the reaction of 3,5-dimethylpyrazole with N-methylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-10(2)16(15-9)12-6-4-11(5-7-12)13(17)14-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAQYMKAWGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
